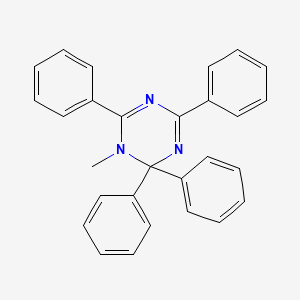
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles, characterized by a six-membered ring with three nitrogen atoms. This particular compound is notable for its unique structure, which includes four phenyl groups and a methyl group attached to the triazine ring. Triazines, including this compound, have diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine typically involves the trimerization of nitriles or cyanides. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and the presence of primary amines . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparaison Avec Des Composés Similaires
1-Methyl-2,2,4,6-tetraphenyl-1,2-dihydro-1,3,5-triazine can be compared with other triazine derivatives such as:
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used in the production of reactive dyes.
Benzoguanamine: Used to modify the crosslinking density in melamine resins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
64946-59-4 |
|---|---|
Formule moléculaire |
C28H23N3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
1-methyl-2,2,4,6-tetraphenyl-1,3,5-triazine |
InChI |
InChI=1S/C28H23N3/c1-31-27(23-16-8-3-9-17-23)29-26(22-14-6-2-7-15-22)30-28(31,24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3 |
Clé InChI |
XQAPVUIGZHDZCO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC(=NC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-1H-pyrrole-2,5-dione](/img/structure/B14503124.png)
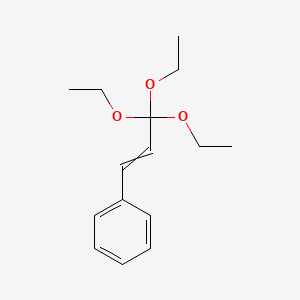
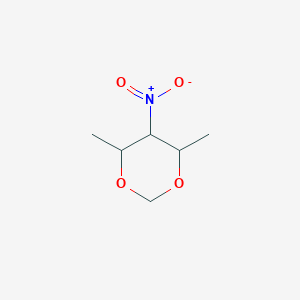


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-](/img/structure/B14503149.png)
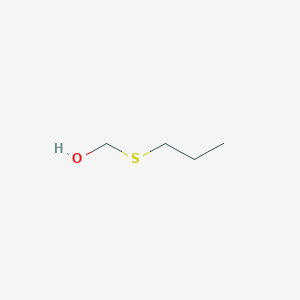
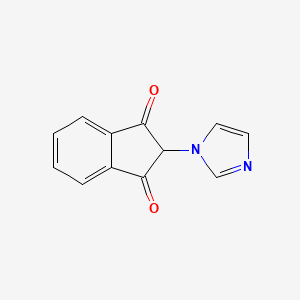
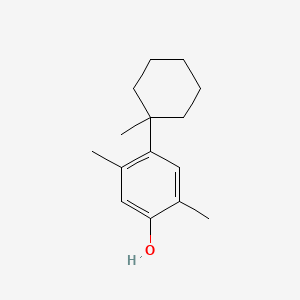

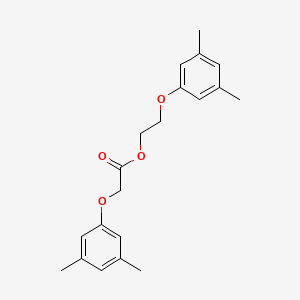
![N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide](/img/structure/B14503201.png)
